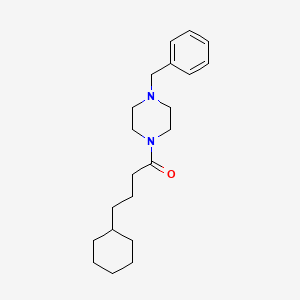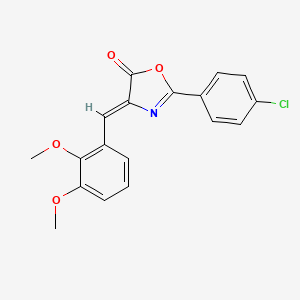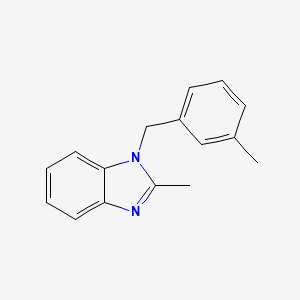
N-(3-cyanophenyl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-4-iodobenzamide, also known as CPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIB is a potent inhibitor of cyclic nucleotide-gated (CNG) ion channels, which play a crucial role in various physiological processes.
作用机制
N-(3-cyanophenyl)-4-iodobenzamide acts as a potent inhibitor of CNG channels by binding to the channel pore and blocking ion permeation. The binding of N-(3-cyanophenyl)-4-iodobenzamide to CNG channels is highly specific, and it does not affect other ion channels or receptors. N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit both cyclic nucleotide-activated and cyclic nucleotide-independent CNG channels.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In the retina, N-(3-cyanophenyl)-4-iodobenzamide has been shown to block the light response of rod and cone photoreceptors, indicating that CNG channels are essential for phototransduction. In the olfactory system, N-(3-cyanophenyl)-4-iodobenzamide has been used to study the role of CNG channels in odor detection and discrimination. In the cardiovascular system, N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit the pacemaker activity of sinoatrial node cells, indicating that CNG channels play a role in cardiac rhythm regulation.
实验室实验的优点和局限性
One of the major advantages of using N-(3-cyanophenyl)-4-iodobenzamide in lab experiments is its high specificity for CNG channels, which allows for selective inhibition of these channels without affecting other ion channels or receptors. However, N-(3-cyanophenyl)-4-iodobenzamide has a relatively short half-life, which limits its use in long-term experiments. Additionally, N-(3-cyanophenyl)-4-iodobenzamide is relatively expensive and can be difficult to synthesize, which may limit its availability to researchers.
未来方向
There are several future directions for research involving N-(3-cyanophenyl)-4-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of CNG channels. Another area of interest is the study of the role of CNG channels in disease states, such as retinal degeneration and heart failure. Finally, the use of N-(3-cyanophenyl)-4-iodobenzamide in drug discovery and development is an area of potential future research, as CNG channels have been implicated in a variety of diseases and disorders.
合成方法
The synthesis of N-(3-cyanophenyl)-4-iodobenzamide involves a multi-step process, starting with the reaction of 3-cyanophenylboronic acid and 4-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline, followed by a final reaction with cyanogen bromide to yield N-(3-cyanophenyl)-4-iodobenzamide.
科学研究应用
N-(3-cyanophenyl)-4-iodobenzamide has been extensively used in scientific research as a tool to study CNG channels. These channels are present in a variety of cell types and play important roles in sensory transduction, synaptic transmission, and regulation of ion homeostasis. N-(3-cyanophenyl)-4-iodobenzamide has been used to study the physiological and pathological functions of CNG channels in various systems, including the retina, olfactory system, and cardiovascular system.
属性
IUPAC Name |
N-(3-cyanophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQEDGMQZNWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)


![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

